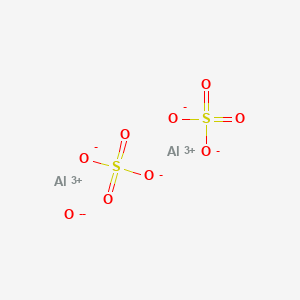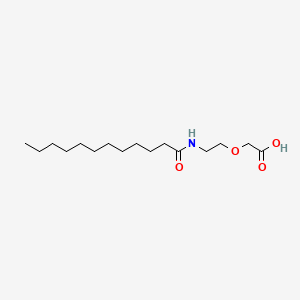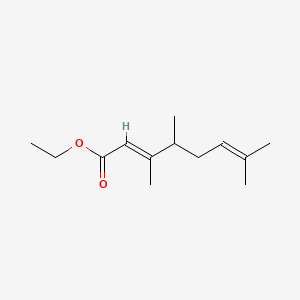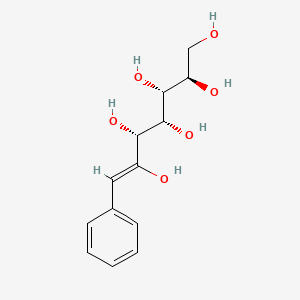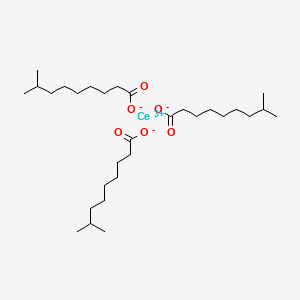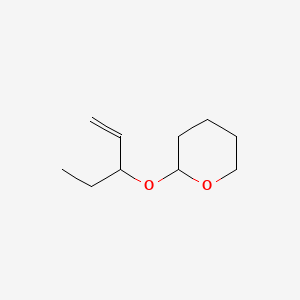![molecular formula C14H16N2O2S B15176691 o-[(6-Isocyanatohexyl)thio]phenyl isocyanate CAS No. 76806-14-9](/img/structure/B15176691.png)
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-[(6-Isocyanatohexyl)thio]phenyl isocyanate: is an organic compound with the molecular formula C14H16N2O2S. It is characterized by the presence of two isocyanate groups and a thioether linkage. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-[(6-Isocyanatohexyl)thio]phenyl isocyanate typically involves the reaction of o-aminothiophenol with 6-isocyanatohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: o-[(6-Isocyanatohexyl)thio]phenyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with nucleophiles are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas, and thioureas.
Applications De Recherche Scientifique
Chemistry: o-[(6-Isocyanatohexyl)thio]phenyl isocyanate is used as a building block in the synthesis of various organic compounds. Its reactivity with nucleophiles makes it valuable in the preparation of polymers and other macromolecules.
Biology: In biological research, this compound is used to modify proteins and peptides through the formation of stable urea or thiourea linkages. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable linkages with biomolecules makes it a candidate for targeted drug delivery applications.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity with various substrates allows for the formation of durable and resistant materials.
Mécanisme D'action
The mechanism of action of o-[(6-Isocyanatohexyl)thio]phenyl isocyanate involves the formation of covalent bonds with nucleophilic groups in target molecules. The isocyanate groups react with hydroxyl, amino, or thiol groups to form urethane, urea, or thiourea linkages. This covalent modification can alter the physical and chemical properties of the target molecules, leading to changes in their biological activity or material properties.
Comparaison Avec Des Composés Similaires
- o-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- p-[(6-Isocyanatohexyl)thio]phenyl isocyanate
- m-[(6-Isocyanatohexyl)thio]phenyl isocyanate
Comparison: While all these compounds contain isocyanate groups and a thioether linkage, their reactivity and applications may vary based on the position of the isocyanate groups on the phenyl ring. The ortho, meta, and para positions can influence the steric and electronic properties of the compounds, leading to differences in their reactivity and suitability for specific applications.
Uniqueness: this compound is unique due to its specific structural arrangement, which provides a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in the synthesis of specialized polymers and biomolecule modifications.
Propriétés
Numéro CAS |
76806-14-9 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
1-isocyanato-2-(6-isocyanatohexylsulfanyl)benzene |
InChI |
InChI=1S/C14H16N2O2S/c17-11-15-9-5-1-2-6-10-19-14-8-4-3-7-13(14)16-12-18/h3-4,7-8H,1-2,5-6,9-10H2 |
Clé InChI |
IZBAMDYBRZXAAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=C=O)SCCCCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




